1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has gained significant attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 3-amino-1,2,4-triazole with 2,4-pentanedione in the presence of a suitable catalyst can lead to the formation of the desired compound . Another approach involves the reaction of 3,5-dimethylpyrazole with formamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product in a commercially viable form .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, each with distinct chemical and biological properties .
Scientific Research Applications
1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar triazole-pyrimidine fused ring system but differs in the position of nitrogen atoms.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring fused with a pyrimidine ring, exhibiting different chemical and biological properties.
1,2,3-Triazolo[4,5-b]pyrazine: Another triazole-containing compound with a different fused ring structure.
Uniqueness
1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,5-dimethyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H7N5/c1-4-7-3-5-6(8-4)9-10-11(5)2/h3H,1-2H3 |
InChI Key |
CMULFYDQDMHDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)N=NN2C |
Origin of Product |
United States |
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